1,4-Dibromo-7-methylisoquinoline
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Overview
Description
1,4-Dibromo-7-methylisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of bromine atoms at positions 1 and 4, along with a methyl group at position 7, makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-7-methylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 7-methylisoquinoline. The reaction typically uses bromine (Br2) in the presence of a solvent such as nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-7-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted isoquinolines can be formed.
Oxidation Products: Isoquinoline N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
1,4-Dibromo-7-methylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-dibromo-7-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group at position 7 can affect the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
1,4-Dibromoisoquinoline: Lacks the methyl group at position 7, which can influence its reactivity and applications.
7-Methylisoquinoline: Lacks the bromine atoms, making it less reactive in substitution and coupling reactions.
1,4-Dichloro-7-methylisoquinoline: Chlorine atoms instead of bromine, which can affect the compound’s reactivity and physical properties
Uniqueness: 1,4-Dibromo-7-methylisoquinoline is unique due to the combination of bromine atoms and a methyl group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
1,4-Dibromo-7-methylisoquinoline (C10H7Br2N) is a synthetic compound belonging to the isoquinoline family, which has garnered interest due to its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H7Br2N
- SMILES : CC1=CC2=C(C=C1)C(=CN=C2Br)Br
- InChI : InChI=1S/C10H7Br2N/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3
Biological Activity Overview
This compound has been investigated for its biological activities primarily through in vitro studies. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of isoquinoline derivatives. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. Notably:
- Mechanism of Action : Isoquinolines may exert their anticancer effects by inducing apoptosis and inhibiting cell proliferation through interactions with DNA and modulation of signaling pathways.
Antimicrobial Activity
Isoquinolines are also recognized for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains:
- Efficacy : The compound's antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Mechanistic Insights
The biological activity of this compound can be further understood through its interaction with cellular targets:
- Topoisomerase Inhibition : Some isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Protein Kinase Modulation : Isoquinolines can affect protein kinases involved in cell signaling pathways that regulate cell growth and survival.
Case Studies
Several case studies have explored the biological activity of isoquinoline derivatives similar to this compound:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various isoquinolines on cancer cell lines and found that modifications at the C-7 position significantly influenced their potency.
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of brominated isoquinolines against Gram-positive and Gram-negative bacteria, revealing promising results.
Properties
CAS No. |
2138201-21-3 |
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Molecular Formula |
C10H7Br2N |
Molecular Weight |
300.98 g/mol |
IUPAC Name |
1,4-dibromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3 |
InChI Key |
VJCPQCSEOKWIQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN=C2Br)Br |
Origin of Product |
United States |
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